molecular formula C7H7BBrFO2 B15201810 2-(Bromomethyl)-6-fluorobenzeneboronic acid

2-(Bromomethyl)-6-fluorobenzeneboronic acid

Cat. No.: B15201810
M. Wt: 232.84 g/mol
InChI Key: PVFKCMQSEHFBPH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-fluorobenzeneboronic acid typically involves the bromomethylation of 6-fluorobenzeneboronic acid

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the bromomethylation and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-fluorobenzeneboronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used under mild conditions.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

2-(Bromomethyl)-6-fluorobenzeneboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and sensors, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluorobenzeneboronic acid involves its reactivity with various nucleophiles and electrophiles The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, making it useful in sensing and separation applications

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the bromomethyl and fluorine substituents, making it less reactive in certain substitution reactions.

    4-(Bromomethyl)phenylboronic Acid: Similar structure but without the fluorine substituent, leading to different reactivity and applications.

    6-Fluorobenzeneboronic Acid: Lacks the bromomethyl group, limiting its use in substitution reactions.

Uniqueness: 2-(Bromomethyl)-6-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in synthetic applications

Properties

Molecular Formula

C7H7BBrFO2

Molecular Weight

232.84 g/mol

IUPAC Name

[2-(bromomethyl)-6-fluorophenyl]boronic acid

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,11-12H,4H2

InChI Key

PVFKCMQSEHFBPH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)CBr)(O)O

Origin of Product

United States

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